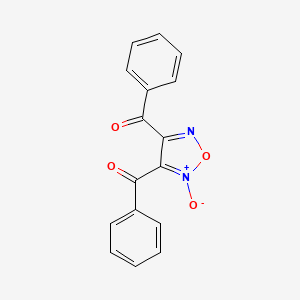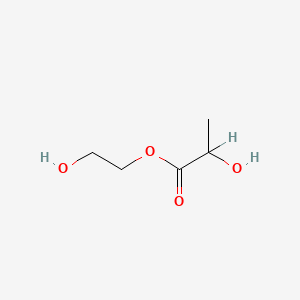
2-Hydroxyethyl lactate
Übersicht
Beschreibung
2-Hydroxyethyl lactate is a chemical compound with the molecular formula C5H10O4 . It is used in various applications and is synthesized from methyl lactate and ethylene glycol .
Synthesis Analysis
The synthesis of 2-hydroxyethyl lactate involves the reaction of methyl lactate and ethylene glycol . It has also been used in the synthesis of hydrogels .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl lactate consists of 5 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 134.13 g/mol . The InChIKey of the compound is YVOWOLLEVWDWOH-UHFFFAOYSA-N .
Chemical Reactions Analysis
2-Hydroxyethyl lactate has been used in the preparation of (2-Hydroxyethyl)ammonium lactates by reactions with the corresponding (2-hydroxyethyl) amines . It has also been involved in the reaction kinetics of autocatalytic hydrolyses of alkyl lactates .
Physical And Chemical Properties Analysis
2-Hydroxyethyl lactate has a molecular weight of 134.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 .
Wissenschaftliche Forschungsanwendungen
Biosensing Methods for Lactic Acid
- Biosensing of Lactic Acid: Lactic acid, including its derivative 2-Hydroxyethyl lactate, is significant in medical diagnostics. It is used in biosensors for measuring lactate levels in various biological samples due to its simplicity, speed, specificity, and sensitivity. These measurements are crucial in managing conditions like hyperlactatemia, cardiac arrest, sepsis, and hypoxia-induced cancer (Pundir, Narwal, & Batra, 2016).
Applications in Polymer and Hydrogel Synthesis
- Hydrogels and Polymers: 2-Hydroxyethyl lactate is used in synthesizing hydrogels and polymers. It is specifically utilized in dextran-based hydrogels, which degrade under specific conditions. The degradation rate can be tailored by modifying the spacer length in the hydrogel's crosslink (Cadeé et al., 1999).
Extraction and Recovery in Industrial Processes
- Extraction in Industrial Processes: 2-Hydroxyethyl lactate plays a role in the extraction of lactic acid from aqueous solutions, especially in industrial settings. Reactive extraction through membranes, such as a hydrophobic H-beta zeolite/polyvinylidene fluoride mixed matrix membrane, is an efficient method for lactic acid recovery, reducing energy intensity in the process (Madhumala et al., 2014).
Biotechnological Production from Biomass
- Production from Biomass: Lactic acid, from which 2-Hydroxyethyl lactate is derived, is produced biotechnologically by fermenting sugars present in biomass. It serves as a feedstock for green chemistry, leading to the production of chemicals like pyruvic acid, acrylic acid, and lactate ester (Gao, Ma, & Xu, 2011).
Solvent Applications in Various Industries
- Use as a Solvent: Ethyl lactate, closely related to 2-Hydroxyethyl lactate, is an eco-friendly solvent with applications in food, pharmaceuticals, and fine chemicals. Its interactions with CO2 are especially important in processes like supercritical extraction (Bermejo et al., 2013).
Brain Metabolism and Therapeutic Targets
- Brain Metabolism and Therapeutics: Lactate, including its derivatives like 2-Hydroxyethyl lactate, is significant in brain metabolism and signaling. It acts as a fuel and a 'volume transmitter' of brain signals. Its roles in energy production, myelin formation, and potential as a therapeutic target in brain-related conditions have been explored (Bergersen, 2015).
Safety And Hazards
Zukünftige Richtungen
Lactate, a related compound, has been found to play a significant role in metabolic reprogramming and epigenetic modifications . This opens up new avenues for in-depth exploration of lactate metabolism and offers key breakpoints for further functional and mechanistic research . The development of 2-Hydroxyethyl lactate and related compounds in the context of these findings could be a potential future direction.
Eigenschaften
IUPAC Name |
2-hydroxyethyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOWOLLEVWDWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952134 | |
| Record name | 2-Hydroxyethyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl lactate | |
CAS RN |
29671-83-8 | |
| Record name | Propanoic acid, 2-hydroxy-, 2-hydroxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29671-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyethyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



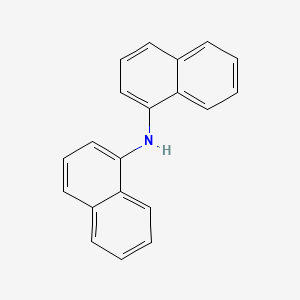
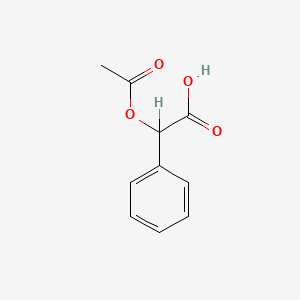

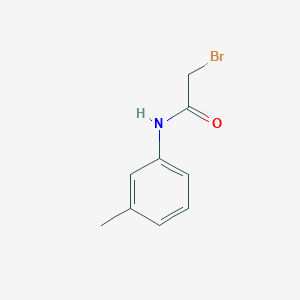
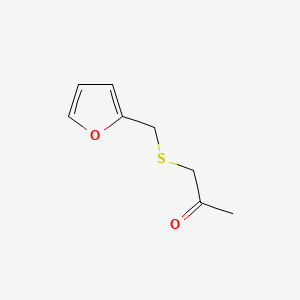
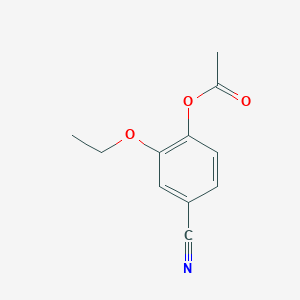
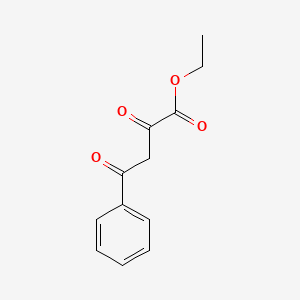
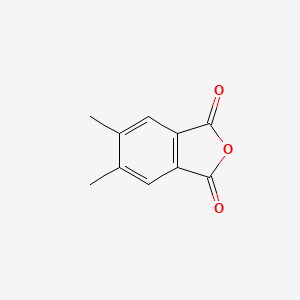
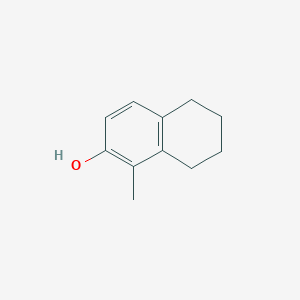
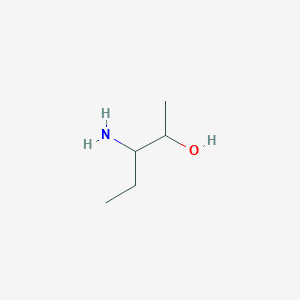
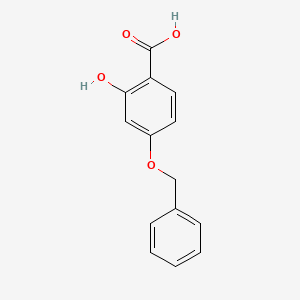
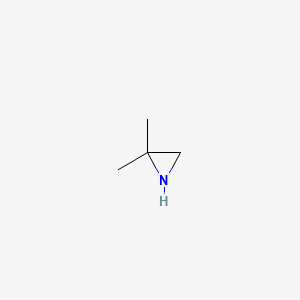
![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)
